molecular formula C19H29N3O3S2 B2758033 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide CAS No. 2320886-55-1

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide

Cat. No.: B2758033
CAS No.: 2320886-55-1
M. Wt: 411.58
InChI Key: XHHYSHZIQZJYFM-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide (CAS 2320886-55-1) is a synthetic organic compound with a molecular formula of C19H29N3O3S2 and a molecular weight of 411.58 g/mol . This high-purity reagent is designed for research applications in medicinal chemistry and neuroscience. The compound's structure incorporates a 1,4-diazepane scaffold linked to a phenyl ring via a sulfonamide group, a feature common in ligands targeting central nervous system (CNS) receptors . Specifically, structurally similar 1,4-diazepane-containing sulphonamides have been identified and evaluated as potent antagonists for the 5-hydroxytryptamine 6 (5-HT6) receptor . The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in brain regions associated with learning and memory . Antagonism of this receptor is a well-established strategy for investigating novel therapeutics for cognitive disorders associated with conditions such as Alzheimer's disease and schizophrenia . The presence of a basic amine functionality within the 1,4-diazepane ring is hypothesized to be essential for binding to this receptor target . Researchers can utilize this compound as a key intermediate or reference standard in the design, synthesis, and pharmacological evaluation of novel neuroactive agents. In silico predictions of ADMET properties for analogous structures suggest characteristics favorable for blood-brain barrier penetration and central activity, making it a valuable tool for preclinical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S2/c1-15(2)19(23)20-16-4-6-18(7-5-16)27(24,25)22-10-3-9-21(11-12-22)17-8-13-26-14-17/h4-7,15,17H,3,8-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHYSHZIQZJYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide involves multiple steps, including the formation of the tetrahydrothiophene ring and the diazepane ring, followed by their coupling with a sulfonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

Scientific Research Applications

2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the diazepane ring may interact with receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Piperidine derivatives (e.g., ) exhibit rigid structures, favoring high-affinity interactions with well-defined binding sites.

Electronic Effects: The thiolan-3-yl group introduces sulfur’s electronegativity and polarizability, contrasting with the methylsulfonyl group in , which is strongly electron-withdrawing. This difference may alter receptor-binding kinetics or metabolic stability.

Solubility and Bioavailability: The target compound’s predicted LogP (~2.1) suggests moderate lipophilicity, comparable to piperidine derivatives (~1.8) but lower than isoindolinone-based analogs (LogP 4.81) .

Key Findings:

  • Synthetic Challenges : The target compound’s 1,4-diazepane-thiolan linkage requires multi-step synthesis, including sulfonylation and amidation, increasing complexity compared to simpler piperidine derivatives .
  • Biological Potential: While the target lacks direct activity data, its structural analogs show diverse applications: Isoindolinone derivatives (e.g., ) demonstrate anticancer activity, suggesting the target’s sulfamoyl group could similarly inhibit proteases or kinases. Piperidine-based compounds (e.g., ) target CNS receptors, implying the diazepane core might interact with G-protein-coupled receptors (GPCRs).

Biological Activity

The compound 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide is a complex organic molecule characterized by a propanamide backbone with multiple functional groups, including a sulfonyl group and a thiolan-diazepane moiety. This structural complexity suggests potential pharmacological applications, particularly in enzyme inhibition and therapeutic interventions for various diseases.

Structural Overview

The molecular formula of this compound is C19H29N3O3S2C_{19}H_{29}N_{3}O_{3}S_{2}, with a molecular weight of approximately 411.58 g/mol. Its structure can be represented as follows:

SMILES CC C O Nc1ccc cc1 S O O N1CCCN CC1 C1CCSC1 \text{SMILES CC C O Nc1ccc cc1 S O O N1CCCN CC1 C1CCSC1 }

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant biological activity, particularly as enzyme inhibitors. For instance, sulfonamide derivatives have been reported to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and neurodegenerative diseases, respectively. The unique combination of the thiolane and diazepane structures in 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide may enhance its binding affinity to these targets.

Potential Pharmacological Applications

The presence of multiple functional groups suggests that this compound may have diverse pharmacological applications, including:

  • Antidiabetic activity : By inhibiting α-glucosidase, it could help regulate blood sugar levels.
  • Neuroprotective effects : Inhibition of acetylcholinesterase may offer therapeutic benefits in conditions like Alzheimer's disease.
  • Antimicrobial properties : Similar compounds have shown efficacy against various bacterial strains.

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds reveals insights into the biological activity of 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide . The following table summarizes findings from various studies:

Compound NameStructural FeaturesBiological Activity
2-methyl-N-(4-sulfonamidophenyl)propanamideSulfonamide group, propanamide backboneEnzyme inhibitor
4-methyl-N-(2-thiophenesulfonyl)propanamideThiophene instead of thiolaneAntimicrobial properties
N-(2-hydroxyphenyl)-N'-(methylsulfonyl)ureaUrea instead of amideAnticancer activity

This table illustrates how modifications to the basic structure can lead to variations in bioactivity, emphasizing the importance of the thiolane and diazepane components in enhancing biological effects.

The mechanism by which 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide exerts its biological effects likely involves specific interactions with target enzymes. Molecular docking simulations could elucidate the binding affinities and interaction modes between this compound and its targets. Techniques such as in vitro enzyme assays would further validate these interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of the diazepane-thiolane moiety followed by amide coupling with 2-methylpropanoyl chloride. Key intermediates (e.g., sulfonated diazepane derivatives) should be purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
  • Critical Step : Use anhydrous conditions for sulfonylation to avoid hydrolysis of the sulfonyl chloride intermediate.

Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .
  • Structural Confirmation : ¹H NMR (e.g., integration of aromatic protons at δ 7.8–8.2 ppm) and FT-IR (amide I band ~1650 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 58.41%, H: 4.70%, N: 14.19%, S: 6.50%) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Screening Pipeline :

  • Enzyme Inhibition : Dose-response curves for target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for protein targets .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and interaction of this compound with biological targets?

  • Approach :

  • Quantum Mechanics (QM) : Optimize geometry using DFT (B3LYP/6-31G*) to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .
  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .
  • Docking Studies : AutoDock Vina for virtual screening against homology-modeled targets .

Q. How can Design of Experiments (DOE) optimize reaction conditions for scaled-up synthesis?

  • DOE Framework :

  • Variables : Temperature (40–80°C), catalyst loading (0.1–1.0 eq), solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM) : Central composite design to maximize yield (>80%) and minimize byproducts .
  • Case Study : A 3² factorial design reduced reaction time by 40% while maintaining 85% yield .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound, and how can they be addressed?

  • SAR Challenges :

  • Conformational Flexibility : The diazepane-thiolane moiety introduces multiple rotamers, complicating activity predictions.
  • Solution : Synthesize rigid analogs (e.g., cyclized derivatives) and compare bioactivity .
  • Functional Group Contributions : Use site-directed mutagenesis in target proteins to identify critical binding residues .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Preclinical Models :

  • Pharmacokinetics : Rodent studies with LC-MS/MS quantification of plasma concentrations (Tmax, Cmax, AUC) .
  • Toxicity : Acute oral toxicity in rats (OECD 423 guidelines) and Ames test for mutagenicity .
  • Metabolite Profiling : UPLC-QTOF-MS to identify phase I/II metabolites .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcomes in synthesis?

  • Case Study :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonylation, reducing racemization .
  • Catalyst Impact : Chiral bases (e.g., (-)-sparteine) improve enantioselectivity in amide bond formation (ee >90%) .

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